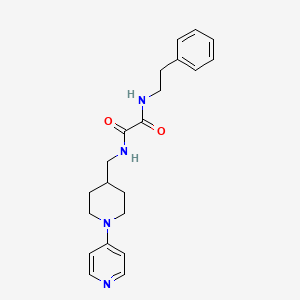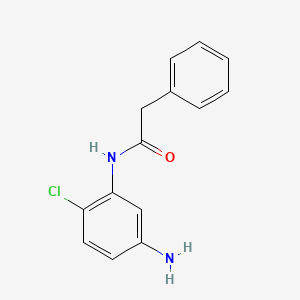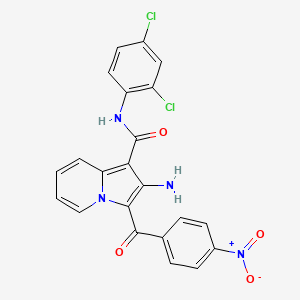![molecular formula C19H24N4O3S B2838810 N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-09-5](/img/structure/B2838810.png)
N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has shown the potential of derivatives related to N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide in exhibiting various biological activities. For instance, microwave-assisted synthesis of pyrazolopyridine derivatives, similar in structure to the compound , has demonstrated significant antioxidant, antitumor, and antimicrobial activities. The reactions, carried out by both conventional heating and microwave irradiation techniques, resulted in compounds that showed high activity against liver and breast cell lines, as well as notable antibacterial and antifungal properties (El‐Borai et al., 2013).
Anticancer Potential
Another area of interest is the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related and have shown potent cytotoxic activities against various cancer cell lines. Some compounds in this category have demonstrated IC(50) values less than 10 nM, indicating strong potential as anticancer agents. In vivo tests against colon tumors in mice with certain derivatives have been curative, highlighting the compound's significant therapeutic potential (Deady et al., 2003).
Molecular Docking and DFT Studies
Further research involving novel pyrimidiopyrazole derivatives, which share a similar scaffold with the target compound, includes molecular docking and density functional theory (DFT) studies. These studies aim to predict the interaction of the compounds with biological targets and understand their electronic properties. Selected synthesized compounds have demonstrated outstanding in vitro antitumor activity against specific cancer cell lines, and molecular docking has provided insights into their potential mode of action (Fahim et al., 2019).
Antioxidant Activities
The synthesis pathways leading to indane-amide substituted derivatives, which are structurally analogous, have also been explored for their antioxidant activities. Some newly synthesized compounds in this category have shown promising activities, indicating the potential utility of such compounds in developing antioxidant agents (Mohamed & El-Sayed, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-22(2)14-8-6-13(7-9-14)20-19(24)18-16-4-3-5-17(16)21-23(18)15-10-11-27(25,26)12-15/h6-9,15H,3-5,10-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEIXRCASMJWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2838731.png)

![tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838733.png)

![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2838735.png)
![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride](/img/structure/B2838740.png)

![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)



